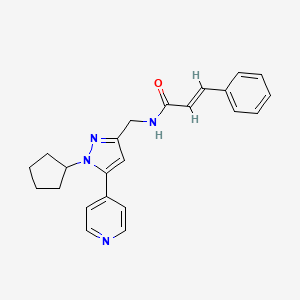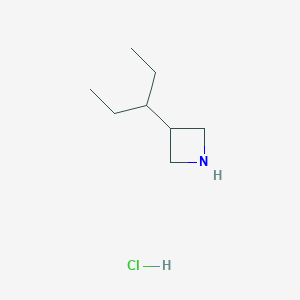
3-Pentan-3-ylazetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentan-3-ylazetidine;hydrochloride is a chemical compound with the CAS Number: 2580180-03-4 . It has a molecular weight of 163.69 and its IUPAC name is 3-(pentan-3-yl)azetidine hydrochloride . The compound is usually stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Pentan-3-ylazetidine;hydrochloride is 1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Pentan-3-ylazetidine;hydrochloride is a powder with a molecular weight of 163.69 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
1. Chemical Rearrangements and Synthesis
3-Pentan-3-ylazetidine hydrochloride is part of a class of compounds involved in chemical rearrangements and synthesis processes. For instance, 2-hydroxyalkylazetidines, a related compound, undergo a rearrangement into 3-fluoropyrrolidines, involving a 1-azoniabicyclo[2.1.0]pentane intermediate (Drouillat et al., 2008). This demonstrates the compound's relevance in the synthesis of new chemical entities through rearrangement reactions.
2. Medicinal Chemistry and Drug Design
3-Pentan-3-ylazetidine hydrochloride has potential applications in medicinal chemistry. Small aliphatic rings, like those in azetidines, are increasingly exploited in medicinal chemistry for their physicochemical properties and as functional group bioisosteres (Bauer et al., 2021). These compounds provide opportunities for drug design, especially in the development of novel therapeutics with improved metabolic stability and bioavailability.
3. Boron Delivery in Neutron Capture Therapy
In the field of cancer therapy, specifically boron neutron capture therapy, derivatives of compounds similar to 3-Pentan-3-ylazetidine have been synthesized and evaluated. For example, 3-carboranylthymidine analogues have shown promise in prolonging survival in glioma-bearing rats, suggesting their potential in therapeutic applications (Byun et al., 2006).
4. Industrial Catalysis and Green Chemistry
The synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids is an example of industrial application, demonstrating the compound's role in facilitating chemical reactions in a more environmentally friendly manner (Xu Dan-qian, 2011).
5. Materials Science and Imaging Applications
In materials science, derivatives of pentan-3-yl compounds are used in the development of radiopaque compounds for X-ray imaging applications. These compounds, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, show potential in clinical imaging due to their high radiopacity (Gopan et al., 2021).
6. Electrochemical Analysis and Sensor Technology
Electrochemical DNA biosensors using pentamidine analogues, with structures similar to 3-Pentan-3-ylazetidine, have been developed for rapid evaluation of chemical compounds interacting with DNA. This has implications in the development of new chemotherapeutics and the study of drug-DNA interactions (Szpakowska et al., 2006).
Safety And Hazards
The safety information for 3-Pentan-3-ylazetidine;hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-pentan-3-ylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZTRQKUNAAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentan-3-ylazetidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

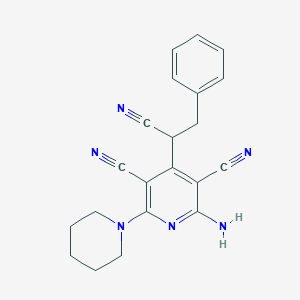
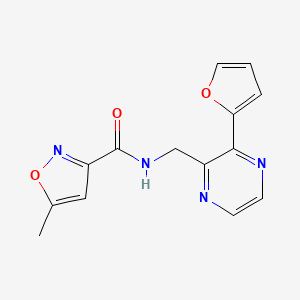
![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)
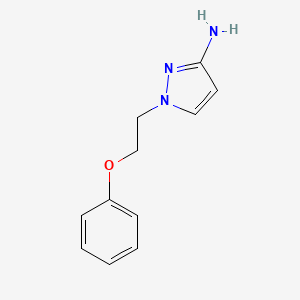
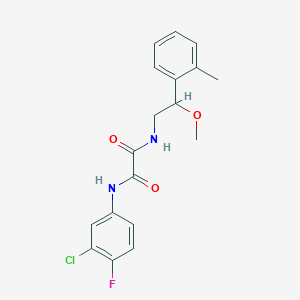
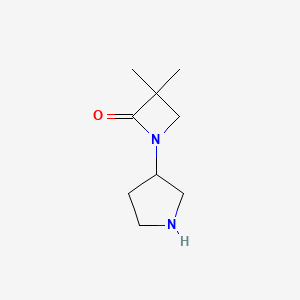
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
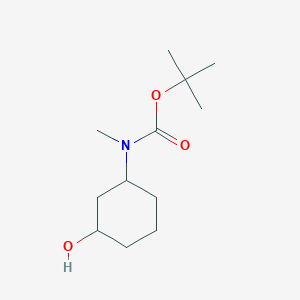
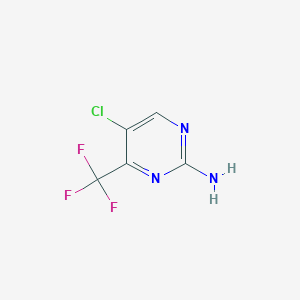
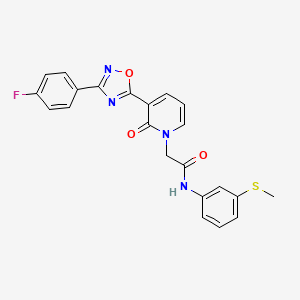
![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)
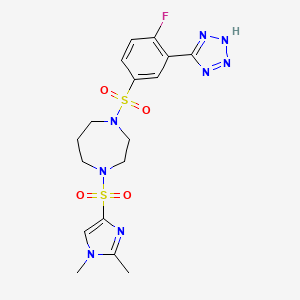
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
